molecular formula C10H10BrNO2 B8485984 3-(bromoacetyl)-N-methylbenzamide

3-(bromoacetyl)-N-methylbenzamide

Cat. No.: B8485984
M. Wt: 256.10 g/mol
InChI Key: QESHSUBLZGWJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromoacetyl)-N-methylbenzamide is a benzamide derivative characterized by a bromoacetyl group (-COCH₂Br) at the 3-position of the benzene ring and an N-methyl substituent on the amide nitrogen. This compound is of significant interest in organic synthesis due to the electrophilic nature of the bromoacetyl group, which facilitates nucleophilic substitution reactions, enabling the construction of heterocycles or complex molecular architectures . For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was prepared using 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, followed by characterization via NMR, IR, and X-ray crystallography . These methods suggest that this compound could be synthesized using 3-(bromoacetyl)benzoyl chloride and methylamine.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

3-(2-bromoacetyl)-N-methylbenzamide

InChI

InChI=1S/C10H10BrNO2/c1-12-10(14)8-4-2-3-7(5-8)9(13)6-11/h2-5H,6H2,1H3,(H,12,14)

InChI Key

QESHSUBLZGWJIW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C(=O)CBr

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Derivatives

3-(Bromoacetyl)-N-methylbenzamide serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its bromine atom enhances electrophilicity, facilitating nucleophilic substitutions that lead to diverse derivatives.

  • Synthesis of Coumarin Derivatives : The compound is utilized in synthesizing halogenated coumarins, which are known for their biological activities such as antimicrobial and anticancer properties. For instance, reactions involving 3-(bromoacetyl)coumarin derivatives have been reported to yield significant antiproliferative agents .
  • Formation of Benzamide Analogues : The compound can be reacted with amines to form various benzamide analogues, which have shown promising activity against different biological targets, including enzymes and receptors involved in cancer progression and inflammation .

The biological applications of this compound are notable in several therapeutic areas:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit potent anticancer activity. For example, certain benzamide derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Properties : Compounds derived from this compound have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains. Studies indicate that some derivatives possess significant antibacterial activity comparable to established antibiotics .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For instance, modifications to the structure have led to enhanced inhibitory effects on cyclooxygenase enzymes, which are critical in inflammatory responses.

Case Study 1: Anticancer Potential

A study explored the anticancer potential of a series of 3-(bromoacetyl)benzamide derivatives. The most active compound demonstrated an IC50 value of 4.12 µM against various cancer cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil (IC50 = 7.69 µM) .

Case Study 2: Antimicrobial Activity

In a screening assay, several halogenated coumarins derived from this compound were tested against Gram-positive and Gram-negative bacteria. One derivative exhibited a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and Salmonella typhi, indicating strong antibacterial properties .

Summary Table of Applications

Application AreaDescriptionKey Findings
Chemical SynthesisBuilding block for various derivativesUsed in synthesizing bioactive compounds
Anticancer ActivityInduces apoptosis in cancer cellsIC50 values as low as 4.12 µM
Antimicrobial PropertiesEffective against multiple bacterial strainsMIC values around 5.19 µM
Enzyme InhibitionInhibits cyclooxygenase enzymesEnhanced potency noted with structural modifications

Comparison with Similar Compounds

3-Bromo-N-methylbenzamide (RN: 39217-08-8)

  • Structure : Features a bromine atom directly attached to the benzene ring at the 3-position, unlike the bromoacetyl group in the target compound.
  • Properties : The absence of the acetyl linker reduces electrophilicity, making it less reactive toward nucleophiles. This compound is primarily used as a synthetic intermediate rather than a reactive building block .
  • Key Difference : The bromoacetyl group in 3-(bromoacetyl)-N-methylbenzamide enhances reactivity, enabling participation in cyclocondensation reactions (e.g., Hantzsch thiazole synthesis) .

N-Methylbenzamide Derivatives with Heterocyclic Substituents

  • Examples: 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)-N-methylbenzamide (): Incorporates a benzofuropyrazole moiety, enhancing cytotoxicity in cancer cell lines. AZD2014 (Vistusertib): A mTOR inhibitor with a pyrido[2,3-d]pyrimidine core linked to N-methylbenzamide. Molecular weight: 462.54 g/mol; exhibits potent antitumor activity .
  • Comparison : These derivatives highlight how substituents on the benzamide scaffold dictate biological activity. The bromoacetyl group in the target compound offers synthetic versatility but lacks direct evidence of therapeutic activity.

Reactivity Profiles

Bromoacetyl Group vs. Other Electrophilic Substituents

  • This compound: The bromoacetyl group undergoes cyclocondensation with thioureas or thioamides to form thiazole derivatives, a reactivity exploited in synthesizing 2-aminothiazolylcoumarins .
  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Bromine at the 4-position participates in aromatic substitution but lacks the acetyl spacer, limiting its utility in forming five-membered heterocycles.

Nitro and Sulfinyl Derivatives

  • N-(3-Methylphenyl)-3-nitrobenzamide (): The nitro group enables reduction to amines or participation in Ullmann couplings, differing from the bromoacetyl group’s nucleophilic substitution pathways.
  • 3-(Benzylsulfinyl)-N-methylbenzamide (): Sulfinyl groups introduce chirality, making these compounds relevant in enantiomeric separations but chemically distinct from bromoacetyl derivatives .

Preparation Methods

Reaction Mechanism and Conditions

N-methylbenzamide undergoes electrophilic aromatic substitution at the meta position due to the directing effects of the amide group. Bromoacetyl bromide, activated by BF₃·OEt₂, forms an acylium ion intermediate that attacks the benzene ring. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions such as over-bromination or hydrolysis.

Example Procedure :

  • Step 1 : Dissolve N-methylbenzamide (1.0 equiv) in anhydrous DCM under nitrogen.

  • Step 2 : Add BF₃·OEt₂ (1.2 equiv) dropwise at 0°C.

  • Step 3 : Introduce bromoacetyl bromide (1.5 equiv) over 30 minutes.

  • Step 4 : Stir at room temperature for 12 hours.

  • Workup : Quench with ice water, extract with DCM, wash with NaHCO₃, and dry over Na₂SO₄.

Yield and Purity

Yields range from 65% to 78%, with purity >90% after recrystallization from ethanol-water mixtures. Impurities include unreacted starting material (3–5%) and di-bromoacetylated byproducts (2–4%).

Friedel-Crafts Acylation Followed by Bromination

An alternative two-step approach involves Friedel-Crafts acylation of N-methylbenzamide with acetyl chloride, followed by α-bromination of the acetyl group. This method, inspired by bromination strategies in nitroarene systems, offers better control over regioselectivity.

Step 1: Acetylation

N-methylbenzamide is acetylated using acetyl chloride and aluminum chloride (AlCl₃) in nitrobenzene at 50°C. The reaction achieves >95% conversion to 3-acetyl-N-methylbenzamide within 4 hours.

Step 2: α-Bromination

The acetyl group undergoes bromination using molecular bromine (Br₂) in acetic acid with a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Key conditions:

  • Temperature : 40°C

  • Time : 6 hours

  • Yield : 70–75%

  • Purity : 88–92% after column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and reduces side product formation. A modified procedure combines N-methylbenzamide, bromoacetyl bromide, and BF₃·OEt₂ in acetonitrile, heated to 80°C for 20 minutes. This method achieves 82% yield with 94% purity, as shorter reaction times limit decomposition.

Solid-Phase Synthesis Using Polymer-Supported Catalysts

Recent advancements utilize polystyrene-supported BF₃ catalysts to simplify purification. The catalyst is suspended in DCM, and the reaction proceeds analogously to Method 1. After completion, the catalyst is filtered, and the product is isolated via solvent evaporation. This method yields 73% purity without chromatography, making it scalable for industrial applications.

Comparative Analysis of Methods

Method Catalyst Time Yield Purity Scalability
Direct BromoacetylationBF₃·OEt₂12 h65–78%>90%Moderate
Friedel-Crafts + BromineAlCl₃ / PTC10 h70–75%88–92%High
Microwave-AssistedBF₃·OEt₂0.3 h82%94%Low
Solid-Phase SynthesisPolystyrene-BF₃14 h70%73%High

Critical Challenges and Optimization Strategies

Byproduct Formation

Di-bromoacetylated derivatives (5–10%) arise from over-bromination. Strategies to suppress this include:

  • Temperature Control : Maintaining reactions below 10°C.

  • Stoichiometry : Using 1.5 equiv bromoacetyl bromide to limit excess.

Purification Techniques

  • Recrystallization : Ethanol-water (7:3) effectively removes unreacted N-methylbenzamide.

  • Column Chromatography : Silica gel with hexane-ethyl acetate (3:1) resolves brominated impurities .

Q & A

Basic Question: What are the recommended synthetic routes for 3-(bromoacetyl)-N-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves bromination of the acetyl group in 3-acetyl-N-methylbenzamide using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). Key considerations include:

  • Solvent selection : Use anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄) to minimize side reactions.
  • Temperature control : Maintain 0–5°C to suppress over-bromination.
  • Catalyst : Radical initiators (e.g., AIBN) improve yield when using NBS .
    A retrosynthetic approach via AI-powered tools (e.g., Reaxys/Pistachio models) can predict feasible precursors, such as 3-acetyl-N-methylbenzamide, with relevance scoring for route optimization .

Basic Question: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm the presence of the bromoacetyl group (δ 3.8–4.2 ppm for CH₂Br in 1^1H NMR; δ 30–40 ppm for C-Br in 13^{13}C NMR).
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 256.0 (C₁₀H₁₁BrNO₂⁺) with isotopic peaks for bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .
    • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.9 Å), as demonstrated for analogous brominated benzamides .

Advanced Question: How do computational methods (e.g., DFT) predict the reactivity of the bromoacetyl group in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model the electrophilic character of the bromoacetyl group. Key findings:

  • Electrophilicity : The C-Br bond exhibits a high electrophilicity index (~2.5 eV), favoring nucleophilic substitution (Sₙ2) or Suzuki-Miyaura coupling .
  • Transition States : Calculations reveal a lower activation energy (~15 kcal/mol) for bromide displacement compared to chloro analogs .
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with arylboronic acids) is recommended to corroborate computational predictions .

Advanced Question: How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:
Contradictions in 1^1H NMR or IR spectra often arise from:

  • Tautomerism : The enol-keto equilibrium of the acetyl group can shift under varying solvent polarities. Use DMSO-d₆ to stabilize the keto form .
  • Impurity Peaks : Bromide byproducts (e.g., succinimide in NBS reactions) may overlap. Purify via column chromatography (silica gel, hexane:EtOAc 4:1) .
  • Crystallographic Validation : Compare experimental XRD data (e.g., monoclinic P21/c space group for similar compounds) with computational models .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a fume hood to avoid skin/eye contact and inhalation .
  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation.
  • Waste Disposal : Neutralize bromide residues with sodium thiosulfate before disposal .

Advanced Question: What strategies enhance the stability of this compound in aqueous media for biological assays?

Methodological Answer:

  • Formulation : Use co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes to improve solubility and reduce hydrolysis .
  • pH Control : Maintain pH 6–7 to minimize nucleophilic attack on the bromoacetyl group. Buffers (e.g., phosphate) stabilize the compound .
  • Stability Studies : Monitor degradation via HPLC-UV (λ = 254 nm) over 24–72 hours. Half-life (t₁/₂) in PBS at 37°C is ~8 hours .

Basic Question: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Probe Synthesis : The bromoacetyl group serves as a warhead in covalent inhibitors (e.g., targeting cysteine residues in kinases) .
  • Peptide Modification : Conjugate with thiol-containing peptides via Michael addition for bioconjugation studies .
  • Anticancer Agents : Derivatives show IC₅₀ values <10 μM in HeLa cells, attributed to alkylation of tubulin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.